molecular formula C9H13N6O5P B15060532 9H-Purine-2,6-diamine, 9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- CAS No. 100683-67-8

9H-Purine-2,6-diamine, 9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-

Cat. No.: B15060532
CAS No.: 100683-67-8
M. Wt: 316.21 g/mol
InChI Key: FNNHUHDNNHOXQE-UHFFFAOYSA-N
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Description

5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide is a complex organic compound that features a purine base linked to a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide typically involves the following steps:

    Formation of the Purine Base: The purine base, 2,6-diamino-9H-purine, is synthesized through a series of reactions starting from simple precursors such as guanine or adenine.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the purine base.

    Formation of the Dioxaphosphinane Ring: The dioxaphosphinane ring is formed through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent, such as phosphorus oxychloride.

    Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the 2-oxide group back to a phosphinane.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation Products: Higher oxidation states of phosphorus compounds.

    Reduction Products: Phosphinane derivatives.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Antiviral Agents: Due to its structural similarity to nucleotides, it can be explored as a potential antiviral agent.

    Cancer Research: It may have applications in cancer research as a potential therapeutic agent.

Industry

    Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity. In biological systems, it can mimic natural nucleotides, interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Similar in structure due to the purine base.

    Guanosine Monophosphate (GMP): Another purine-based compound.

    Phosphinanes: Compounds containing the phosphinane ring.

Uniqueness

    Structural Complexity: The combination of a purine base with a dioxaphosphinane ring is unique.

Properties

CAS No.

100683-67-8

Molecular Formula

C9H13N6O5P

Molecular Weight

316.21 g/mol

IUPAC Name

9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)oxymethyl]purine-2,6-diamine

InChI

InChI=1S/C9H13N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-18-5-1-19-21(16,17)20-2-5/h3,5H,1-2,4H2,(H,16,17)(H4,10,11,13,14)

InChI Key

FNNHUHDNNHOXQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COP(=O)(O1)O)OCN2C=NC3=C(N=C(N=C32)N)N

Origin of Product

United States

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